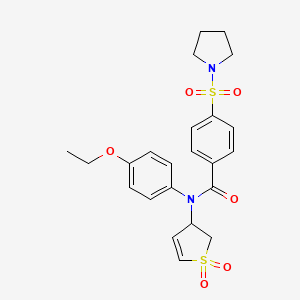![molecular formula C14H23Cl2NO4 B2938334 1-[Bis(2-hydroxyethyl)amino]-3-(4-chloro-3-methylphenoxy)propan-2-ol CAS No. 478654-08-9](/img/structure/B2938334.png)
1-[Bis(2-hydroxyethyl)amino]-3-(4-chloro-3-methylphenoxy)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Bis(2-hydroxyethyl)amino]-3-(4-chloro-3-methylphenoxy)propan-2-ol (Bisoprolol) is a beta-blocker medication that is commonly used to treat hypertension, heart failure, and angina. It works by blocking the action of adrenaline on the heart and blood vessels, thereby reducing the heart rate, blood pressure, and workload on the heart. Bisoprolol is a highly effective medication that is widely used in the medical field.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as oximes and hydrazones, are known to interact with aldehydes and ketones .
Mode of Action
The compound may interact with its targets through nucleophilic substitution reactions. In these reactions, the nitrogen atom acts as a nucleophile, reacting with the partially positive carbon atom . This reaction forms an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Based on its potential interaction with aldehydes and ketones, it may influence pathways involving these compounds .
Result of Action
The formation of oximes or hydrazones could potentially alter the function of target molecules, leading to downstream effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the rate of nucleophilic substitution reactions can be influenced by the solvent and temperature .
Vorteile Und Einschränkungen Für Laborexperimente
1-[Bis(2-hydroxyethyl)amino]-3-(4-chloro-3-methylphenoxy)propan-2-ol is a widely used medication in the medical field and has several advantages for lab experiments. It has a well-established mechanism of action and has been extensively studied, which makes it a reliable medication for use in experiments. However, there are some limitations to its use in lab experiments. 1-[Bis(2-hydroxyethyl)amino]-3-(4-chloro-3-methylphenoxy)propan-2-ol can have different effects on different individuals, which can make it difficult to obtain consistent results. It can also have side effects such as dizziness, fatigue, and nausea, which can affect the results of experiments.
Zukünftige Richtungen
There are several future directions for the use of 1-[Bis(2-hydroxyethyl)amino]-3-(4-chloro-3-methylphenoxy)propan-2-ol in the medical field. It has been studied for its potential use in the treatment of other medical conditions such as migraine headaches, anxiety disorders, and glaucoma. It has also been studied for its potential use in combination therapy with other medications for the treatment of hypertension and heart failure. Further research is needed to fully understand the potential benefits and limitations of 1-[Bis(2-hydroxyethyl)amino]-3-(4-chloro-3-methylphenoxy)propan-2-ol in these areas. Additionally, research is needed to develop new formulations of 1-[Bis(2-hydroxyethyl)amino]-3-(4-chloro-3-methylphenoxy)propan-2-ol that can improve its effectiveness and reduce its side effects.
Conclusion:
In conclusion, 1-[Bis(2-hydroxyethyl)amino]-3-(4-chloro-3-methylphenoxy)propan-2-ol is a highly effective medication that is widely used in the medical field. It works by blocking the action of adrenaline on the heart and blood vessels, which reduces the heart rate, blood pressure, and workload on the heart. It has several biochemical and physiological effects on the body and has been extensively studied for its use in the treatment of hypertension, heart failure, and angina. There are several future directions for the use of 1-[Bis(2-hydroxyethyl)amino]-3-(4-chloro-3-methylphenoxy)propan-2-ol in the medical field, and further research is needed to fully understand its potential benefits and limitations.
Synthesemethoden
1-[Bis(2-hydroxyethyl)amino]-3-(4-chloro-3-methylphenoxy)propan-2-ol can be synthesized by reacting 2-aminoethanol with 4-chloro-3-methylphenol to form 1-(4-chloro-3-methylphenoxy)-3-(2-hydroxyethylamino)propan-2-ol. The resulting compound is then reacted with hydrochloric acid to form 1-[Bis(2-hydroxyethyl)amino]-3-(4-chloro-3-methylphenoxy)propan-2-ol.
Wissenschaftliche Forschungsanwendungen
1-[Bis(2-hydroxyethyl)amino]-3-(4-chloro-3-methylphenoxy)propan-2-ol has been extensively studied in the medical field and has been found to be an effective treatment for hypertension, heart failure, and angina. It has also been studied for its potential use in the treatment of other medical conditions such as migraine headaches, anxiety disorders, and glaucoma.
Eigenschaften
IUPAC Name |
1-[bis(2-hydroxyethyl)amino]-3-(4-chloro-3-methylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO4.ClH/c1-11-8-13(2-3-14(11)15)20-10-12(19)9-16(4-6-17)5-7-18;/h2-3,8,12,17-19H,4-7,9-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKHGYGSFGGXJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(CN(CCO)CCO)O)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[Bis(2-hydroxyethyl)amino]-3-(4-chloro-3-methylphenoxy)propan-2-ol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

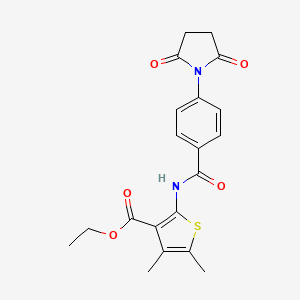
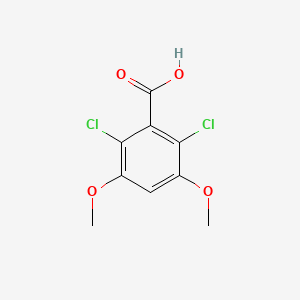

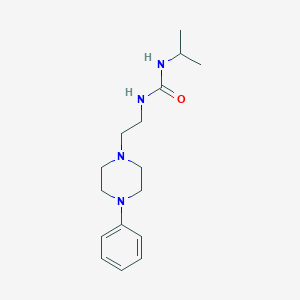
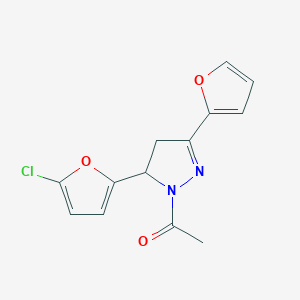

![4-(3-Amino-7-methylimidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol](/img/structure/B2938262.png)


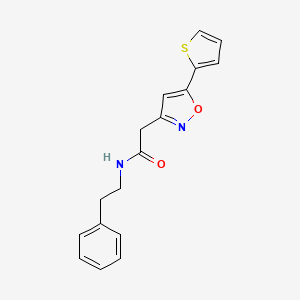
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B2938271.png)
![N-[3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]-2-oxochromene-3-carboxamide](/img/structure/B2938272.png)
